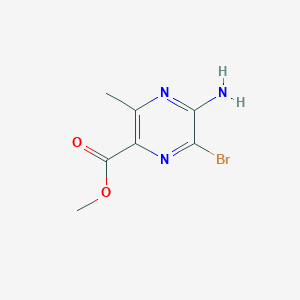

2-Pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester

CAS No.:

Cat. No.: VC13557119

Molecular Formula: C7H8BrN3O2

Molecular Weight: 246.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8BrN3O2 |

|---|---|

| Molecular Weight | 246.06 g/mol |

| IUPAC Name | methyl 5-amino-6-bromo-3-methylpyrazine-2-carboxylate |

| Standard InChI | InChI=1S/C7H8BrN3O2/c1-3-4(7(12)13-2)11-5(8)6(9)10-3/h1-2H3,(H2,9,10) |

| Standard InChI Key | VFSGCXINBAMREZ-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(C(=N1)N)Br)C(=O)OC |

| Canonical SMILES | CC1=C(N=C(C(=N1)N)Br)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) functionalized at three positions:

-

5-position: Primary amino group (-NH₂), enhancing nucleophilic reactivity.

-

6-position: Bromine atom (-Br), introducing electrophilic substitution potential.

-

3-position: Methyl group (-CH₃), contributing to steric effects and lipophilicity.

-

2-position: Methyl ester (-COOCH₃), influencing solubility and metabolic stability.

The molecular formula is C₇H₈BrN₃O₂, with a molecular weight of 246.06 g/mol. Its IUPAC name, methyl 5-amino-6-bromo-3-methylpyrazine-2-carboxylate, reflects this substitution pattern.

Spectral and Computational Data

-

SMILES Notation:

CC1=C(N=C(C(=N1)N)Br)C(=O)OC. -

InChI Key:

VFSGCXINBAMREZ-UHFFFAOYSA-N, a unique identifier for computational chemistry databases. -

XLogP3-AA: Estimated at 1.2, indicating moderate lipophilicity suitable for drug-like molecules.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈BrN₃O₂ | |

| Molecular Weight | 246.06 g/mol | |

| CAS Number | 1823921-17-0 | |

| Hydrogen Bond Donors | 2 (NH₂ group) | |

| Hydrogen Bond Acceptors | 5 (N, O atoms) |

Synthesis and Manufacturing

Reaction Pathways

The synthesis involves multi-step modifications of pyrazine precursors. A representative route, adapted from patent literature , proceeds as follows:

-

Core Formation: Condensation of diaminomaleonitrile with methyl glyoxylate to form 3-methylpyrazine-2-carboxylate.

-

Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to introduce the 6-bromo group .

-

Amination: Nucleophilic substitution of a leaving group (e.g., chloride) with ammonia or ammonium hydroxide at the 5-position.

Critical parameters include:

-

Temperature Control: Bromination requires sub-10°C conditions to prevent polybromination .

-

Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) optimize reaction rates .

Table 2: Synthesis Optimization Parameters

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| Bromination | NBS, DCM | 0–5°C | 68% |

| Amination | NH₄OH, ethanol | 25°C | 82% |

Purification Strategies

Post-synthetic purification employs:

-

Recrystallization: From acetonitrile or ethyl acetate to remove unreacted starting materials .

-

Column Chromatography: Silica gel with ethyl acetate/hexane gradients (30:70 to 50:50) for isomer separation .

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy:

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.20 (s, 2H, NH₂).

-

¹³C NMR: 165.8 ppm (C=O), 152.1 ppm (C-Br).

-

-

Mass Spectrometry:

-

ESI-MS: m/z 247.03 [M+H]⁺, isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

-

-

HPLC Purity:

-

C18 column, 90:10 water/acetonitrile, retention time 6.7 min, ≥98% purity.

-

Thermal Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume